Varenicline-d4 (dihydrochloride)

Description

Rationale for Deuterium (B1214612) Labeling in Contemporary Pharmaceutical Research

Deuterium, a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in modern pharmaceutical research. clearsynth.comcapes.gov.br The substitution of hydrogen with deuterium atoms, a process known as deuteration, can subtly alter a molecule's properties in ways that are highly beneficial for research and drug development. nih.govassumption.edu

One of the primary reasons for deuterium labeling is to study the metabolic fate of a drug. clearsynth.com By replacing hydrogen atoms at specific sites on a molecule, researchers can investigate how a drug is broken down in the body. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism at that position. This phenomenon, known as the "kinetic isotope effect," can provide valuable insights into a drug's metabolic pathways and help in the design of new drugs with improved pharmacokinetic profiles. acs.org

Furthermore, deuterium-labeled compounds are extensively used as internal standards in quantitative analytical techniques like mass spectrometry. assumption.eduacs.org Because they are chemically identical to their non-labeled counterparts but have a different mass, they can be added to a biological sample in a known quantity. This allows for precise measurement of the concentration of the unlabeled drug in the sample, as the ratio of the labeled to unlabeled compound can be accurately determined. bertin-bioreagent.com

The use of deuterium labeling can also help in determining the three-dimensional structure of proteins and their interactions with ligands. clearsynth.com Techniques like nuclear magnetic resonance (NMR) spectroscopy can utilize deuterium as a contrast agent to provide a clearer picture of molecular structures. clearsynth.com

Positioning of Varenicline-d4 as a Specialized Research Compound

Varenicline-d4 (dihydrochloride) is primarily utilized as a specialized research compound, particularly as an internal standard for the quantification of varenicline (B1221332) in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comcaymanchem.com Its application is crucial in pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of varenicline. acs.org

In a study investigating the stability of varenicline in saliva, Varenicline-d4 dihydrochloride (B599025) was used as an internal standard to accurately measure the concentration of varenicline over time at different storage temperatures. nih.gov This research supports the feasibility of using mail-in saliva samples for clinical trials, a method that relies on the precise quantification of the drug. nih.gov

The availability of a stable, deuterated internal standard like Varenicline-d4 is essential for the reliability and accuracy of such bioanalytical methods. It allows researchers to confidently assess patient adherence to medication regimens in clinical trials and to correlate drug concentrations with therapeutic outcomes. nih.gov

Overview of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands and the Significance of Varenicline-d4 Analogues

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels found in the central and peripheral nervous systems. nih.gov They play a critical role in a wide range of physiological processes, including cognitive function, reward, and addiction. nih.govelsevierpure.com These receptors are the primary target for nicotine (B1678760), the main psychoactive component of tobacco. nih.gov

Varenicline is a high-affinity partial agonist for the α4β2 subtype of nAChRs, which is believed to be the principal mediator of nicotine dependence. medchemexpress.comnih.gov As a partial agonist, varenicline both moderately stimulates the receptor to reduce withdrawal symptoms and blocks nicotine from binding, thereby reducing the rewarding effects of smoking. medchemexpress.comnih.gov Varenicline also acts as a full agonist at the α7 nAChR subtype. frontiersin.org

The study of nAChR ligands and their interaction with different receptor subtypes is a significant area of neuroscience research. nih.gov The development of analogues, including deuterated forms like Varenicline-d4, is important for several reasons. As previously mentioned, Varenicline-d4 is indispensable for quantitative studies that underpin our understanding of varenicline's pharmacology. bertin-bioreagent.comcaymanchem.com

Moreover, research into the effects of varenicline and its analogues on nAChRs continues to reveal new potential therapeutic applications. For instance, studies have shown that varenicline may have anti-inflammatory effects mediated through α7nAChR activation. frontiersin.org The ability to accurately measure varenicline levels in various biological matrices, facilitated by Varenicline-d4, is fundamental to exploring these novel therapeutic avenues.

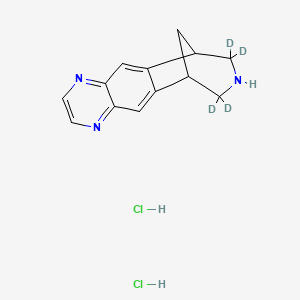

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H15Cl2N3 |

|---|---|

Molecular Weight |

288.21 g/mol |

IUPAC Name |

13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride |

InChI |

InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/i6D2,7D2;; |

InChI Key |

NZVVYNGXLGJKCW-AXHRBNSXSA-N |

Isomeric SMILES |

[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1)([2H])[2H])[2H].Cl.Cl |

Canonical SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Fidelity Assessment of Varenicline D4 Dihydrochloride

Precursor Identification and Design of Deuteration Strategies

The synthesis of isotopically labeled compounds begins with the careful selection of precursors and a strategic plan for deuterium (B1214612) incorporation. The primary goal is to place the deuterium labels on sites that are not susceptible to chemical exchange with protons from solvents or biological matrices. acanthusresearch.com Placing deuterium on heteroatoms like oxygen or nitrogen is generally avoided due to the high likelihood of exchange. acanthusresearch.com For Varenicline-d4, the formal name 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 indicates that four deuterium atoms are incorporated into the alicyclic portion of the molecule. caymanchem.comnih.gov

The design strategy often involves using deuterated starting materials or intermediates in a known synthetic route for the unlabeled parent drug. google.com A patent for deuterium-enriched varenicline (B1221332) outlines several potential strategies, including the use of perdeuterated cyclopentadiene (B3395910) or a deuterated dialdehyde (B1249045) intermediate, which would result in deuterium incorporation at various positions. google.com The selection of the specific positions (7,7,9,9) for deuteration in commercially available Varenicline-d4 is strategic, as these aliphatic carbon atoms are not adjacent to activating groups like carbonyls, which could facilitate proton/deuterium exchange, thus ensuring the label's stability. caymanchem.comacanthusresearch.com

Chemical Synthesis Pathways for Site-Specific Deuterium Incorporation

The synthesis of Varenicline itself is a multi-step process, and the introduction of deuterium can be achieved by modifying established routes. chemicalbook.comsci-hub.se One common pathway to the core structure involves a Diels-Alder reaction, followed by oxidative cleavage and reductive amination. sci-hub.se

A plausible synthetic route to Varenicline-d4 would adapt this process:

Preparation of a Deuterated Intermediate: The key step is the creation of a deuterated intermediate corresponding to the alicyclic amine portion of the molecule. This could be achieved through reductive amination using a deuterated reducing agent, such as Sodium borodeuteride (NaBD4) or Sodium triacetoxyborodeuteride (NaBD(OAc)3), on a suitable dialdehyde precursor. google.com

Formation of the Protected Amine: The resulting deuterated cyclic amine can then be protected.

Annulation and Final Assembly: This protected, deuterated intermediate would then undergo further reactions, such as condensation with a diamine followed by cyclization, to form the quinoxaline (B1680401) ring system and complete the Varenicline-d4 structure. chemicalbook.comnewdrugapprovals.org

A patent for deuterium-enriched varenicline describes how various deuterated starting materials can be integrated into the synthesis scheme. For instance, using a deuterated dialdehyde intermediate would result in deuterium atoms at the R2 and R3 positions. google.com Combining different deuterated precursors allows for the synthesis of various isotopically labeled varenicline analogs. google.com

Advanced Purification Techniques for Labeled Varenicline-d4

Ensuring the high purity of the final Varenicline-d4 (dihydrochloride) is crucial for its use as an internal standard. Impurities could interfere with analytical measurements. The purification process for varenicline and its intermediates often involves several stages.

Chromatography: High-performance liquid chromatography (HPLC) is a predominant method for varenicline analysis and purification. researchgate.netumlub.pl Preparative HPLC can be used to isolate the desired deuterated compound from unreacted precursors, non-deuterated varenicline, and other reaction byproducts. researchgate.net Patents describing the synthesis of varenicline often mention purification steps that avoid column chromatography on an industrial scale to reduce costs, instead relying on extraction and recrystallization. google.comjustia.com

Extraction and Washing: Liquid-liquid extraction is employed to separate the product based on its solubility. For example, after certain reaction steps, the product is extracted into an organic solvent like methylene (B1212753) chloride, washed with brine or sodium chloride solution, and then isolated. justia.comepo.org

Recrystallization/Salt Formation: The final purification step often involves converting the varenicline base into a salt, such as the dihydrochloride (B599025) or tartrate salt, and recrystallizing it from a suitable solvent system. newdrugapprovals.orgallfordrugs.com This process is highly effective at removing final traces of impurities. For instance, crude varenicline free base can be isolated and then treated with an acid to form the desired salt, which is then filtered and dried to yield a high-purity product. justia.comepo.org Activated carbon treatment may also be used to remove colored impurities. chemicalbook.comepo.org

Spectroscopic and Chromatographic Validation of Isotopic Purity and Positional Labeling

Once synthesized and purified, Varenicline-d4 must be rigorously analyzed to confirm its identity, chemical purity, and, most importantly, its isotopic fidelity.

Mass Spectrometry for Deuterium Content Determination

Mass spectrometry (MS) is the primary technique for confirming the successful incorporation of deuterium atoms and determining the isotopic purity. clearsynth.com The mass of Varenicline-d4 will be higher than that of unlabeled varenicline by approximately four mass units (since each deuterium atom is about 1 Da heavier than a hydrogen atom).

The analysis involves comparing the mass-to-charge ratio (m/z) of the labeled compound with the unlabeled standard. For Varenicline-d4, a high-resolution mass spectrum would show a molecular ion peak corresponding to the increased mass. nih.gov The isotopic purity is assessed by examining the distribution of isotopic peaks; a high-purity sample will show a dominant peak for the d4 species with minimal signals for d0, d1, d2, or d3 versions. caymanchem.com

Table 1: Mass Spectrometric Data for Varenicline-d4

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉D₄N₃ | caymanchem.com |

| Formula Weight | 215.3 g/mol | caymanchem.com |

| Exact Mass | 215.136054411 Da | nih.gov |

| Purity (Deuterated Forms) | ≥99% (d₁-d₄) | caymanchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation

While mass spectrometry confirms the number of deuterium atoms incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify their exact location within the molecule. researchgate.net In a ¹H NMR (proton NMR) spectrum of Varenicline-d4, the signals corresponding to the protons at the deuterated positions (the geminal protons at C7 and C9) would be absent or significantly diminished in intensity compared to the spectrum of unlabeled varenicline. The remaining signals in the spectrum would confirm that the rest of the molecular structure is intact.

Analytical Applications of Varenicline D4 Dihydrochloride in Quantitative Bioanalysis

Role as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Varenicline-d4 is extensively used as an internal standard (IS) for the quantification of varenicline (B1221332) in biological samples via LC-MS/MS. caymanchem.comveeprho.com The use of a stable isotope-labeled internal standard (SIL-IS) like Varenicline-d4 is considered the gold standard in quantitative bioanalysis. wuxiapptec.com This is because SIL-ISs have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com This co-elution and similar ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and reliable quantification. wuxiapptec.comresearchgate.net

Development of Robust LC-MS/MS Methods for Varenicline Quantification

The development of robust LC-MS/MS methods is crucial for the accurate measurement of varenicline in biological fluids. Several studies have detailed the development and validation of such methods for quantifying varenicline in human plasma. researchgate.netumlub.pl These methods often involve simple and efficient extraction techniques, such as liquid-liquid extraction, to isolate varenicline and the internal standard from the complex biological matrix. researchgate.net

Chromatographic separation is typically achieved using reverse-phase columns, such as C8 or C18, with an isocratic or gradient elution. researchgate.netumlub.plcu.edu.egnih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate, with the pH adjusted to optimize peak shape and separation. researchgate.netnih.gov The use of Varenicline-d4 as an internal standard is integral to these methods, ensuring the accuracy of the results by correcting for any potential variability during the analytical process. veeprho.com

Optimization of Ionization and Fragmentation Parameters for Varenicline and Varenicline-d4

Mass spectrometric detection for varenicline and Varenicline-d4 is typically performed using an electrospray ionization (ESI) source in the positive ion mode. ijpsnonline.comresearchgate.net Optimization of the ESI source parameters, such as ion spray voltage, probe temperature, and gas flows (curtain gas, GS1, and GS2), is essential to achieve maximum sensitivity and a stable signal. ijpsnonline.com

For quantitative analysis, tandem mass spectrometry (MS/MS) is employed, operating in the Multiple Reaction Monitoring (MRM) mode. ijpsnonline.com This involves selecting a specific precursor ion for both varenicline and Varenicline-d4 and then monitoring a specific product ion for each after fragmentation in the collision cell. The transition from the protonated molecule [M+H]+ to a characteristic product ion enhances the selectivity and sensitivity of the method. For instance, the protonated mass of varenicline is m/z 212.1176. nih.gov The optimization of collision energy is crucial for achieving efficient fragmentation and maximizing the signal of the product ions.

Method Validation Parameters: Linearity, Precision, Accuracy, and Sensitivity

Validation of the analytical method is a critical step to ensure its reliability for its intended purpose. This process is conducted in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). researchgate.netnih.govfda.gov

Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For varenicline, linearity has been demonstrated over various concentration ranges, for example, from 0.1 to 10.0 ng/mL in human plasma, with correlation coefficients (r) typically greater than 0.999. researchgate.netumlub.pl

Precision: The closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD). For varenicline assays, intra- and inter-day precision values are generally required to be less than 15%, and for some methods, have been reported to be less than 3%. researchgate.netumlub.pl

Accuracy: The closeness of the mean test results to the true value. It is often expressed as the percentage of recovery. Accuracy for varenicline quantification methods has been reported to be within the range of 99.73% to 101.23%. umlub.pl

Sensitivity: This is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. LLOQs for varenicline in plasma have been reported to be as low as 0.1 ng/mL. researchgate.net

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more commonly employed for varenicline analysis, Varenicline-d4 is also intended for use as an internal standard in GC-MS methods. caymanchem.com GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. For a compound like N-nitroso-varenicline, which has a high boiling point, LC-MS/MS is often the preferred method. shimadzu.com However, for specific applications, a GC-MS/MS method has been developed for the quantitation of varenicline-related impurities. shimadzu.com This involves sample preparation steps like liquid-liquid extraction with a solvent such as dichloromethane, followed by analysis using GC-MS/MS in MRM mode. shimadzu.com The use of an appropriate internal standard like Varenicline-d4 would be crucial for ensuring the accuracy of such a method.

Integration into Quality Control (QC) and Analytical Method Validation (AMV) Frameworks

Varenicline-d4 plays a vital role in the quality control (QC) and analytical method validation (AMV) frameworks for varenicline analysis. During method validation, QC samples at different concentration levels (low, medium, and high) are prepared and analyzed to assess the method's precision and accuracy. researchgate.net The consistent use of Varenicline-d4 as an internal standard in these QC samples helps to ensure that the analytical run is valid and that the results are reliable.

Furthermore, in routine analysis, QC samples are included in each analytical batch to monitor the performance of the method over time. fda.gov Any significant deviation in the results of the QC samples can indicate a problem with the assay, prompting further investigation. The stability of varenicline in various matrices and storage conditions is also assessed using QC samples, with Varenicline-d4 helping to provide accurate measurements. nih.gov

Quantification in Biological Matrices for Preclinical Research (e.g., in vitro systems, animal tissues)

In preclinical research, Varenicline-d4 is essential for the accurate quantification of varenicline in a variety of biological matrices. veeprho.com This includes in vitro systems, such as cell cultures or microsomes, and various animal tissues. The ability to precisely measure varenicline concentrations in these preclinical models is fundamental for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of the drug. veeprho.com

For example, quantifying varenicline in brain tissue can provide insights into its distribution to the site of action. Similarly, measuring its levels in liver microsomes can help to understand its metabolic pathways. The use of Varenicline-d4 as an internal standard in these studies ensures that the data generated is accurate and reliable, which is critical for making informed decisions in the drug development process. nih.govnih.gov The development of sensitive LC-MS/MS methods utilizing Varenicline-d4 allows for the determination of varenicline concentrations even when only small sample volumes are available, which is often the case in preclinical research. researchgate.net

Molecular Pharmacology and Receptor Interaction Profiles of Varenicline Leveraging Varenicline D4 As a Research Tool

Characterization of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding Affinities

The affinity and selectivity of Varenicline (B1221332) for various nAChR subtypes are central to its pharmacological profile. It demonstrates a notably high affinity for the α4β2 nAChR, the primary subtype implicated in nicotine (B1678760) dependence. pharmgkb.org

Binding Kinetics and Equilibrium Dissociation Constants (Ki, EC50) at α4β2 nAChRs

Varenicline binds with sub-nanomolar affinity to α4β2 nAChRs, significantly higher than that of nicotine. nih.govnih.gov This high affinity allows it to effectively compete with and displace nicotine from these receptors. pharmgkb.org Studies in rat striatal sections have measured Varenicline's inhibition constant (Ki) for α4β2* nAChRs at a potent 0.14 nM, approximately 20 times more potent than nicotine (Ki = 3.77 nM). nih.gov Other studies report Ki values of 0.4 nM, which is about 15-fold higher affinity than nicotine (Ki = 6.1 nM). nih.gov In monkey striatum, a similarly high affinity was observed with a Ki of 0.19 nM. nih.gov

Functionally, Varenicline acts as a partial agonist, stimulating the α4β2 receptor but with lower efficacy than a full agonist like nicotine. nih.gov The potency of Varenicline in functional assays, measured by the half-maximal effective concentration (EC50), varies depending on the experimental system. Reported EC50 values for activating human α4β2 nAChRs range from 54.3 nM to higher values in the micromolar range (0.06 to 18 µM). nih.govnih.gov In functional assays measuring dopamine (B1211576) release from rat striatal synaptosomes, Varenicline stimulated α4β2* nAChR-mediated release with an EC50 of 0.086 μM. nih.gov

| Parameter | Species/Tissue | Value | Comparator (Nicotine) | Reference |

| Ki (α4β2) | Rat Striatum | 0.14 nM | 3.77 nM | nih.gov |

| Ki (α4β2) | (Not specified) | 0.4 nM | 6.1 nM | nih.gov |

| Ki (α4β2) | Monkey Striatum | 0.19 nM | - | nih.gov |

| EC50 (α4β2) | Human (Xenopus oocytes) | 54.3 nM | - | nih.gov |

| EC50 (α4β2) | Rat Striatal Synaptosomes | 0.086 µM | - | nih.gov |

| EC50 (α4β2) | Monkey Striatal Synaptosomes | 0.029 µM | 1.21 µM | nih.gov |

Specificity and Selectivity Across Other nAChR Subtypes (e.g., α7, α3β4, α6β2)*

Varenicline exhibits a distinct selectivity profile across the diverse family of nAChR subtypes. drugbank.com While its highest affinity is for the α4β2 receptor, it also interacts potently with the α6β2* subtype. nih.govpnas.org In fact, receptor competition studies in rat striatum found that Varenicline binds to α6β2* nAChRs (Ki = 0.12 nM) with virtually the same high potency as it does to α4β2* nAChRs (Ki = 0.14 nM). nih.gov

Its affinity for other subtypes is considerably lower. The binding affinity order has been established as hα4β2 ~ hα4β4 > hα3β4 > hα7. nih.govresearchgate.net Varenicline shows more than 500-fold selectivity for α4β2 over α3β4 and more than 3500-fold over α7. drugbank.com The affinity for the α7 subtype is in the range of Ki = 125 nM. nih.gov Varenicline has very low affinity for the muscle-type α1β1γδ nAChR (Ki > 8 µM). nih.govresearchgate.net

Functionally, Varenicline's activity also varies by subtype. It acts as a full agonist at human α7 and α4β4 nAChRs, but as a partial agonist at α4β2 (20% efficacy relative to epibatidine) and α3β4 (45% efficacy) subtypes. nih.govresearchgate.net It is notably more potent at stimulating α6β2* (EC50 = 0.007 μM) compared to α4β2* (EC50 = 0.086 μM) mediated dopamine release in rats, while still acting as a partial agonist with 49% efficacy at α6β2. nih.gov For the α3β4 subtype, the EC50 for activation is approximately 1.8 μM. nih.gov

| nAChR Subtype | Binding Affinity (Ki) | Functional Activity (EC50) | Efficacy (Compared to Full Agonist) | Reference |

| α6β2* | 0.12 nM (Rat) | 0.007 µM (Rat) | 49% (Partial Agonist) | nih.gov |

| α3β4 | Lower than α4β2 | 1.8 µM | 45% (Partial Agonist) | nih.govnih.govresearchgate.net |

| α7 | 125 nM | - | 101% (Full Agonist) | nih.govnih.govresearchgate.net |

| α4β4 | ~α4β2 | - | 93% (Full Agonist) | nih.govresearchgate.net |

| α1β1γδ | > 8000 nM | - | Negligible | nih.govresearchgate.net |

Electrophysiological and Functional Assay Characterization in in vitro Systems

In vitro studies using electrophysiology and other functional assays have been instrumental in defining Varenicline's profile as a partial agonist. These techniques allow for direct measurement of receptor activation and ion channel modulation.

Receptor Activation and Desensitization Dynamics

A key characteristic of Varenicline's interaction with α4β2 nAChRs is that it causes receptor desensitization at concentrations lower than those required for activation. nih.gov Desensitization is a process where the receptor becomes unresponsive to a ligand, even when the ligand is still bound. The IC50 values for high-affinity desensitization of α4β2 receptors are in the low nanomolar range (0.05–2.8 nM), whereas activation requires higher concentrations (EC50 values from 0.06 to 18 µM). nih.gov This means that at therapeutic concentrations, Varenicline can effectively desensitize a significant portion of α4β2 receptors, rendering them unresponsive to subsequent stimulation by nicotine. nih.govnih.gov Studies show that Varenicline is capable of fully desensitizing α4β2 nAChRs to the effects of acetylcholine (ACh). nih.gov

The dual properties of partial activation and potent desensitization are central to its mechanism. The partial activation is thought to provide relief from withdrawal symptoms, while the desensitization blocks the reinforcing effects of nicotine. nih.govnih.gov

Ligand-Gated Ion Channel Modulation Studies

Nicotinic acetylcholine receptors are members of the pentameric ligand-gated ion channel (pLGIC) superfamily. nih.govfrontiersin.org These channels are integral membrane proteins that form a central pore, which opens upon the binding of a neurotransmitter like acetylcholine, allowing ions to flow across the cell membrane and mediate fast synaptic transmission. nih.govnih.gov

Varenicline modulates these channels by binding to the orthosteric site (the same site as ACh and nicotine). nih.gov In vitro electrophysiological recordings, such as whole-cell patch-clamp studies, have demonstrated that Varenicline evokes ionic currents through nAChRs. nih.gov For example, in human adrenal chromaffin cells, which primarily express α3β4* nAChRs, Varenicline evokes whole-cell currents and is approximately 10-fold more potent than nicotine at activating these receptors. nih.gov Its partial agonism at α4β2 nAChRs means it produces a submaximal channel opening response compared to a full agonist. nih.gov

Beyond nAChRs, Varenicline has also been shown to be an agonist at the 5-HT3A receptor, another member of the pLGIC family, though its affinity for this target is moderate (Ki = 350 nM). pharmgkb.orgnih.gov

Mechanistic Insights into Partial Agonism at α4β2 nAChRs

The partial agonism of Varenicline is a complex phenomenon arising from its specific molecular interactions within the α4β2 nAChR binding pocket. As a partial agonist, it stabilizes the receptor in a state that is intermediate between fully closed and fully open, leading to a moderate, sustained release of dopamine, unlike the strong, phasic release caused by nicotine. nih.gov This action is sufficient to alleviate withdrawal symptoms while simultaneously acting as a functional antagonist in the presence of nicotine, blocking its ability to bind and produce a rewarding effect. nih.govnih.gov

Recent structural and molecular modeling studies have provided deeper insights into this mechanism. One proposed mechanism involves allosteric interactions. Molecular dynamics simulations suggest that when Varenicline binds to the α4β2 receptor, it decreases the "capping" motion of a critical region known as Loop C. nih.govresearchgate.net This capping motion is a crucial initial step in the channel gating process, and by limiting it, Varenicline restricts the receptor's ability to fully open, resulting in partial agonism. nih.govresearchgate.net

Furthermore, the precise network of chemical bonds Varenicline forms within the receptor's binding site is critical. Research has uncovered a unique hydrogen bonding network that is selectively engaged by Varenicline, involving specific amino acid residues like α4T139, α4T183, and β2S133 within the α4β2 binding sites. biorxiv.org The interaction with the β2S133 residue, in particular, has been identified as a pivotal determinant of Varenicline's functional efficacy. biorxiv.org The specific positioning of Varenicline's quinoxaline (B1680401) moiety is also essential for receptor activation. biorxiv.org These unique molecular interactions distinguish Varenicline from other nAChR agonists like nicotine and cytisine (B100878) and provide a structural basis for its distinct pharmacological profile. biorxiv.orgresearchgate.net

Comparative Analysis of Isotopic Effects on Receptor Binding and Function

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at specific positions within a drug molecule can, in some cases, alter its pharmacokinetic and pharmacodynamic properties. This phenomenon, known as the deuterium kinetic isotope effect (KIE), primarily arises from the greater mass of deuterium, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. libretexts.orgwikipedia.org The cleavage of this bond is more energy-intensive, which can lead to a slower rate of metabolic reactions if this bond cleavage is the rate-determining step. libretexts.org

Varenicline-d4 (dihydrochloride) is a deuterated version of varenicline. While it is primarily utilized as an internal standard for the quantification of varenicline in pharmacokinetic studies due to its mass shift, a theoretical analysis of potential isotopic effects on its receptor binding and function can be insightful.

Theoretical Impact on Metabolism:

The most significant potential impact of deuteration on a drug's in vivo activity is typically through the primary kinetic isotope effect on its metabolism. nih.gov If the deuterated C-H bonds are involved in the rate-limiting step of the drug's metabolic breakdown, the stronger C-D bonds can slow this process, potentially leading to a longer half-life and increased exposure of the active drug.

Isotopic Effects on Receptor Binding and Function:

Beyond metabolic effects, deuterium substitution could theoretically influence receptor-ligand interactions directly, a phenomenon referred to as a secondary isotope effect. These effects are generally much smaller than primary KIEs and arise from changes in molecular vibrations, which can subtly alter the conformational preferences and binding energies of the molecule. wikipedia.org

Currently, there is a lack of publicly available experimental data that directly compares the receptor binding affinities (Ki) and functional potencies (EC50) of Varenicline-d4 with those of non-deuterated varenicline. Commercial suppliers of Varenicline-d4 typically provide the established pharmacological data for varenicline, as the deuterated form is intended for use as an analytical standard.

In the absence of direct comparative data for Varenicline-d4, the established receptor binding and functional activity profile for varenicline provides the best available reference. The introduction of deuterium is not expected to fundamentally change the pharmacophore of the molecule responsible for its interaction with nicotinic acetylcholine receptors (nAChRs). The key interactions that determine varenicline's high affinity for the α4β2 nAChR subtype are unlikely to be significantly perturbed by the increased mass of the deuterium nuclei.

Receptor Binding and Functional Data for Varenicline:

The following tables present the known receptor binding and functional activity data for the non-deuterated compound, varenicline. It is hypothesized that the values for Varenicline-d4 would be very similar.

Table 1: Varenicline Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) |

| α4β2 nAChR | 0.4 |

| α3β4 nAChR | >500-fold lower affinity than α4β2 |

| α7 nAChR | >3500-fold lower affinity than α4β2 |

| α1βγδ (muscle-type) nAChR | >20,000-fold lower affinity than α4β2 |

| 5-HT3 Receptor | 350 |

Data compiled from multiple sources. nih.gov

Table 2: Varenicline Functional Activity (EC50)

| Receptor Subtype | Activity | EC50 (µM) |

| α4β2 nAChR | Partial Agonist | 2.3 |

| α7 nAChR | Full Agonist | 18 |

| α3β4 nAChR | Partial Agonist | 55 |

Data compiled from multiple sources.

Metabolic Fate and Biotransformation Pathways of Varenicline Studied with Varenicline D4 As a Tracer

Investigation of in vitro Metabolic Stability in Hepatic Systems

Varenicline (B1221332) exhibits high metabolic stability, with a significant portion of the drug being excreted unchanged. nih.govdrugs.comdrugbank.comfda.gov In vitro studies using human liver microsomes and hepatocytes are instrumental in characterizing the metabolic profile of new chemical entities. dls.com These systems contain a rich array of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. dls.com Research indicates that varenicline undergoes minimal metabolism, with less than 10% of the drug being metabolized. drugbank.compharmgkb.org

Identification of Minor Metabolites

Despite its high stability, a small fraction of varenicline is transformed into various metabolites. These minor metabolites have been identified in both in vivo and in vitro studies. nih.gov The primary metabolic pathways include N-carbamoyl glucuronidation, oxidation, and N-formylation. pharmgkb.orgnih.gov Additionally, a novel hexose (B10828440) conjugate of varenicline has been observed in circulation. nih.gov The N-carbamoyl glucuronide of varenicline is a notable metabolite formed in this process. pharmgkb.orgnih.govacanthusresearch.com

Identified Minor Metabolites of Varenicline

| Metabolite | Metabolic Pathway |

|---|---|

| N-carbamoyl glucuronide | Glucuronidation |

| Oxidized varenicline | Oxidation |

| N-formylvarenicline | N-formylation |

Enzymatic Contributions to Biotransformation

The biotransformation of varenicline, although limited, is facilitated by specific enzyme systems. The key enzymes involved are from the UGT and CYP families.

Role of UGT2B7 in Glucuronidation Pathways

The formation of the N-carbamoyl glucuronide metabolite of varenicline is specifically catalyzed by the enzyme UGT2B7. pharmgkb.orgnih.gov This has been demonstrated in studies using human liver microsomes. pharmgkb.orgnih.gov UGT2B7 is a significant phase II metabolizing enzyme known for its role in the glucuronidation of various drugs and endogenous compounds. wikipedia.orgnih.govmdpi.com The activity of UGT2B7 can be influenced by genetic polymorphisms, which may lead to inter-individual differences in drug metabolism. wikipedia.orgnih.gov

Assessment of Cytochrome P450 (CYP) Enzyme Involvement

Varenicline does not undergo significant metabolism by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov In vitro studies have shown that varenicline does not inhibit or induce the activity of major CYP enzymes. nih.gov This minimal involvement of the CYP system suggests a low potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of these enzymes. drugs.com

Renal Excretion Mechanisms and Transporter Activity Studies

The primary route of elimination for varenicline is through the kidneys, with the majority of the drug excreted unchanged in the urine. nih.govdrugs.comdrugbank.comfda.gov This renal excretion is a combination of glomerular filtration and active tubular secretion. drugs.comdrugbank.comnih.gov

Involvement of Organic Cation Transporter 2 (OCT2/SLC22A2) in Active Tubular Secretion

The active tubular secretion of varenicline is mediated by the human organic cation transporter 2 (OCT2), also known as SLC22A2. drugs.compharmgkb.orgnih.govwikipedia.org In vitro studies using cells expressing human renal transporters have shown that varenicline is a substrate for OCT2. nih.gov While varenicline itself can inhibit OCT2 at high concentrations, its interaction with this transporter is key to its efficient renal clearance. nih.gov Co-administration with cimetidine, an inhibitor of OCT2, has been shown to increase systemic exposure to varenicline, confirming the role of this transporter in its elimination. nih.govnih.gov

Key Proteins in Varenicline Disposition

| Protein | Gene Name | Function |

|---|---|---|

| UDP-glucuronosyltransferase 2B7 | UGT2B7 | Catalyzes the N-carbamoyl glucuronidation of varenicline. pharmgkb.orgnih.gov |

Application of Deuterium (B1214612) Labeling for Metabolic Tracing in Preclinical Models

The use of stable isotope-labeled compounds is a cornerstone technique in pharmaceutical research, providing detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. musechem.comhwb.gov.in Deuterium (²H), a stable and non-radioactive isotope of hydrogen, is frequently used for this purpose. musechem.comsymeres.com By replacing one or more hydrogen atoms with deuterium atoms, a labeled version of a drug, such as Varenicline-d4, is created that is chemically identical to the parent compound but has a greater mass. musechem.comclearsynth.com This mass difference allows it to be used as a tracer in preclinical models to study metabolic pathways. symeres.comclearsynth.com

In preclinical studies, Varenicline-d4 serves as an invaluable tool for elucidating the metabolic fate of varenicline. symeres.com The primary application is to trace the biotransformation of the drug within a biological system. clearsynth.com When Varenicline-d4 is administered in a preclinical setting, its unique mass signature allows for precise quantification and analysis using mass spectrometry. musechem.com This technique enables researchers to distinguish the administered drug and its subsequent metabolites from endogenous compounds, providing a clear picture of the metabolic profile. hwb.gov.in

Research indicates that varenicline undergoes very limited metabolism. drugbank.comnih.govpharmgkb.org Studies have shown that the majority of the drug, approximately 92%, is excreted unchanged in the urine. nih.govnih.gov The minor metabolic pathways that have been identified include N-carbamoyl glucuronidation and oxidation. pharmgkb.org The application of Varenicline-d4 in preclinical animal models is crucial for confirming these limited biotransformation pathways. By tracking the deuterated label, researchers can definitively identify and quantify the small percentage of the drug that is metabolized, confirming that the primary route of elimination is renal excretion of the unchanged parent drug. drugbank.comnih.gov

The kinetic isotope effect, a phenomenon where the heavier deuterium atom can lead to slower metabolic degradation, is another aspect studied using deuterated compounds. musechem.comsymeres.com This can help in understanding the stability of the drug at various metabolic sites. musechem.com The use of Varenicline-d4 allows for a precise investigation into the rate and extent of its minimal metabolism, validating the drug's high metabolic stability in vivo. musechem.comclearsynth.com

Table 1: Established Metabolic Profile of Varenicline

This table summarizes the known metabolites of varenicline, which would be confirmed in preclinical studies using Varenicline-d4 as a tracer. The data shows that the majority of the compound is excreted without modification.

| Compound | Percentage of Excreted Dose | Metabolic Pathway |

| Unchanged Varenicline | ~92% | Not Applicable (Excreted Unchanged) |

| Varenicline N-carbamoyl-glucuronide | <10% | N-carbamoyl glucuronidation |

| Hydroxyvarenicline | <10% | Oxidation |

Data sourced from findings indicating minimal metabolism, with specific metabolites identified through N-carbamoyl glucuronidation and oxidation. nih.govpharmgkb.org

Table 2: Key Applications of Deuterium Labeling in Preclinical Metabolic Research

This table outlines the general applications of using deuterium-labeled compounds like Varenicline-d4 in drug metabolism studies.

| Application | Description |

| Metabolic Pathway Elucidation | Allows for the unambiguous identification and structural characterization of metabolites by tracking the isotopic label. symeres.comclearsynth.com |

| ADME Studies | Provides detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system. musechem.comhwb.gov.in |

| Pharmacokinetic Analysis | Serves as an ideal internal standard in mass spectrometry for the precise quantification of the drug and its metabolites in biological samples. musechem.com |

| Kinetic Isotope Effect Studies | Helps in understanding the mechanisms and rates of metabolic reactions by observing the effect of the heavier isotope on bond cleavage. musechem.comsymeres.com |

| Bioavailability Assessment | Used to determine the fraction of an administered dose that reaches systemic circulation. symeres.com |

Advanced Research Applications and Methodological Innovations Utilizing Varenicline D4 Dihydrochloride

Development of High-Throughput Screening Assays for Nicotinic Receptor Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries for activity against a specific biological target. In the context of nicotinic receptor modulators, Varenicline-d4 (dihydrochloride) plays a pivotal role as an internal standard in quantitative bioanalytical methods, most notably those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.combertin-bioreagent.comnih.gov

Researchers have developed HTS-friendly, cell-based assays using membrane potential dyes to identify antagonists of various human nAChR subtypes implicated in smoking behavior, such as α3β4, α4β2, and α6β2. nih.gov In such screens, Varenicline-d4 would be indispensable for the accurate quantification of test compounds and for validating potential hits. nih.gov

Table 1: Properties of Varenicline-d4 as an Internal Standard in HTS

| Property | Advantage in HTS | Reference |

| Identical Retention Time to Analyte | Corrects for chromatographic variability. | aptochem.com |

| Similar Ionization Response | Ensures accurate quantification by normalizing for matrix effects. | aptochem.com |

| Mass Difference | Allows for clear differentiation between the analyte and the standard by the mass spectrometer. | aptochem.com |

| High Isotopic Purity | Minimizes interference from the standard at the analyte's mass-to-charge ratio. | caymanchem.com |

Elucidation of Molecular Mechanisms in Neuromodulation Pathways using Deuterated Probes

Deuterated probes like Varenicline-d4 are invaluable for investigating the intricate molecular mechanisms of neuromodulation, particularly within the cholinergic system. nih.gov The substitution of hydrogen with deuterium (B1214612) can alter the metabolic profile of a molecule due to the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. This can slow down metabolic processes that involve the cleavage of this bond. snmjournals.org

Applications in Receptor Occupancy Studies in Preclinical Models

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive measurement of receptor availability and occupancy in the brain. nih.govnih.gov In this context, radiolabeled versions of ligands are used to visualize and quantify their binding to specific receptors. While Varenicline-d4 itself is not a PET tracer, its non-radioactive ("cold") form is used in blocking studies to confirm the specificity of a PET signal. nih.gov

In a typical preclinical receptor occupancy study, an animal is administered a radiolabeled tracer that binds to nAChRs. A subsequent scan is then performed after the administration of unlabeled varenicline (B1221332). nih.gov A reduction in the PET signal in the second scan indicates that varenicline has displaced the radiotracer from the receptors, thus confirming the tracer's binding specificity and allowing for the quantification of receptor occupancy at a given dose. The use of Varenicline-d4 as the blocking agent can offer advantages in studies where the metabolism of the blocking agent itself is a factor being investigated.

The α7 and α4β2 nAChR subtypes are key targets for PET imaging due to their involvement in numerous neuropsychiatric disorders. nih.govnih.gov Studies have utilized varenicline in conjunction with α7-selective PET radioligands like [¹⁸F]ASEM to assess binding sensitivity. nih.gov Such preclinical evaluations are critical for translating in vitro findings to potential clinical efficacy. nih.gov

Exploration of Structure-Activity Relationships (SAR) Using Deuterated Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Deuterated analogues like Varenicline-d4 provide a subtle yet powerful tool for probing these relationships. nih.gov

The strategic placement of deuterium atoms can influence a molecule's metabolic stability and, consequently, its pharmacokinetic profile without significantly altering its intrinsic affinity for the target receptor. nih.govnih.gov By synthesizing and evaluating a series of deuterated analogues, researchers can gain insights into:

Metabolic "Soft Spots": Identifying positions on the molecule that are susceptible to metabolic enzymes. nih.gov

Pharmacokinetic Optimization: Improving drug exposure by slowing down metabolism. nih.gov

Receptor Binding Interactions: While the effect is often subtle, deuterium substitution can sometimes influence binding affinity or functional activity, providing clues about the precise nature of the drug-receptor interaction.

A study on 1,4-benzodiazepine-2,5-dione derivatives demonstrated that multiple deuterations could shed light on the structure-metabolism relationship and impact drug-like properties. nih.gov Although direct SAR studies on Varenicline-d4 are not extensively published, the principles of using deuterated compounds apply. Comparing the binding affinities and functional potencies of varenicline and Varenicline-d4 at different nAChR subtypes can reveal subtle but important aspects of their interaction with the binding pocket.

Table 2: Varenicline Receptor Binding Profile

| Receptor Subtype | Varenicline Ki (nM) | Functional Activity | Reference |

| α4β2 nAChR | 0.4 | Partial Agonist | caymanchem.comnih.gov |

| α7 nAChR | 125 | Full Agonist | caymanchem.comnih.gov |

| 5-HT3 | >10,000 | - | researchgate.net |

This table shows the binding affinity of the parent compound, varenicline. SAR studies with Varenicline-d4 would investigate if deuterium substitution alters these values.

Integration into Systems Biology Approaches for Cholinergic Signaling Research

Systems biology aims to understand the complex interactions within biological systems as a whole. Varenicline-d4 (dihydrochloride) can be integrated into these approaches as a tool to perturb and trace cholinergic signaling pathways. nih.gov

In metabolomics and proteomics, which are key components of systems biology, stable isotope-labeled compounds are essential for accurate quantification. nih.gov Varenicline-d4 can be used as a spike-in standard to precisely measure the levels of varenicline in various tissues and biofluids, helping to build comprehensive pharmacokinetic/pharmacodynamic (PK/PD) models. nih.gov

By treating cell cultures or preclinical models with Varenicline-d4 and analyzing the subsequent changes in protein expression (proteomics) or metabolite levels (metabolomics), researchers can map the downstream effects of nAChR modulation. This can help to identify novel biomarkers, uncover new therapeutic targets, and gain a more holistic understanding of the role of the cholinergic system in health and disease. nih.gov For example, investigating how varenicline modulates inflammatory pathways via α7nAChRs can be enhanced by using Varenicline-d4 for precise quantification in complex biological matrices. nih.gov

Future Directions and Emerging Paradigms in Varenicline D4 Dihydrochloride Research

Unexplored Methodological Advancements for Isotopic Tracing

The primary utility of Varenicline-d4 lies in its identity as an isotopic tracer. While its application in liquid chromatography-mass spectrometry (LC-MS/MS) is well-established for pharmacokinetic studies, emerging analytical methods offer the potential for unprecedented insights into its subcellular and tissue-level distribution. researchgate.netmusechem.com

One of the most promising future directions is the use of Deuterium (B1214612) Raman Imaging . This technique leverages the fact that the carbon-deuterium (C-D) bond vibration occurs in a "silent" region of the cellular Raman spectrum, where there is no interference from endogenous biomolecules. bohrium.com By using techniques like stimulated Raman scattering (SRS) microscopy, researchers could visualize the distribution of Varenicline-d4 in real-time within living cells and tissues. This would allow for direct observation of the drug crossing cellular membranes, accumulating in specific organelles, and interacting with its target receptors, providing a spatiotemporal understanding that is not achievable with conventional methods. acs.orgnih.gov

Further advancements could involve correlative imaging techniques, combining the chemical specificity of Raman imaging with other high-resolution microscopy methods. This would enable researchers to map the precise location of Varenicline-d4 relative to specific cellular structures or proteins, offering a more detailed picture of its journey from administration to receptor binding. The development of advanced deuteration methods, such as those using iridium or ruthenium catalysts, could also allow for the synthesis of Varenicline (B1221332) with deuterium labels at other specific positions, creating a suite of tracers to investigate different aspects of its metabolic fate. musechem.comunisyscat.de

| Analytical Technique | Current Application of Varenicline-d4 | Future/Unexplored Application | Potential Research Insight |

| LC-MS/MS | Internal standard for quantification of Varenicline in plasma. caymanchem.comresearchgate.net | High-throughput screening of metabolic stability with various enzyme systems. | Faster identification of metabolic pathways and potential drug-drug interactions. |

| Raman Microspectroscopy | Not currently used. | Real-time imaging of Varenicline-d4 distribution in single cells and tissues. acs.org | Visualization of drug uptake, subcellular localization, and target engagement. |

| NMR Spectroscopy | Structural confirmation of the deuterated compound. | Studying conformational changes of nicotinic receptors upon binding of Varenicline-d4. | Understanding the structural basis of partial agonism and receptor activation. |

| Neutron Scattering | Not currently used. | Analysis of drug-membrane interactions. | Elucidating the mechanism of how Varenicline crosses the blood-brain barrier. |

Potential for Novel Research Tool Development

Beyond its role as a passive tracer, Varenicline-d4 has the potential to be developed into a sophisticated research tool for probing the pharmacology of nicotinic acetylcholine (B1216132) receptors (nAChRs). drugbank.comnih.gov The key to this lies in the kinetic isotope effect (KIE) , where the stronger carbon-deuterium bond can slow down the rate of metabolic reactions that involve the cleavage of that bond. researchgate.netnih.govwikipedia.org

Since varenicline itself undergoes minimal metabolism (with over 90% excreted unchanged), the KIE's primary utility would not be for altering its pharmacokinetic profile, which is a common application for many deuterated drugs. nih.govfda.gov Instead, Varenicline-d4 could be employed to study the kinetics of receptor-ligand interactions. The subtle changes in mass and vibrational energy from deuterium substitution could influence the association and dissociation rates of the drug from the α4β2 nAChR. drugbank.comfda.gov By comparing the binding kinetics of varenicline and Varenicline-d4, researchers could gain a deeper understanding of the energy landscape of the binding pocket and the specific molecular interactions that govern its partial agonist activity.

This approach could be particularly valuable for:

Dissecting the Mechanism of Partial Agonism: Investigating whether the residence time of the drug at the receptor binding site is altered by deuteration and how this correlates with the level of receptor activation.

Probing Allosteric Sites: Synthesizing versions of Varenicline-d4 with deuterium at different positions could help to understand if interactions with allosteric modulator sites on the nAChR are affected.

Developing Structure-Activity Relationships: Using KIE data as a parameter in computational models to refine the understanding of how small structural changes impact binding affinity and efficacy. nih.gov

The development of Varenicline-d4 as a tool for such mechanistic studies represents a paradigm shift from its use as a simple analytical standard to an active probe of molecular pharmacology.

Broadening the Scope of Fundamental Biological and Pharmacological Investigations

The unique properties of Varenicline-d4 can facilitate the exploration of fundamental biological questions that are challenging to address with its non-deuterated counterpart. The stability imparted by deuterium labeling allows for more precise and reliable tracking of the molecule over longer periods and in more complex biological systems. nih.govsimsonpharma.com

Future research could leverage Varenicline-d4 to investigate:

Receptor Occupancy and Trafficking: Varenicline's efficacy is tied to its partial agonist activity at α4β2 nAChRs. nih.govtandfonline.com Using a stable-labeled version like Varenicline-d4 would allow for long-term studies of receptor occupancy, turnover, and desensitization in neuronal circuits. Advanced mass spectrometry techniques could quantify the amount of bound Varenicline-d4 over time, providing critical data for pharmacokinetic/pharmacodynamic (PK/PD) models.

Neurochemical Pathway Analysis: By using Varenicline-d4 as a tracer, researchers could perform more precise neurochemical analyses. For example, studies could examine how chronic receptor occupancy by Varenicline-d4 affects the downstream release of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) in specific brain regions, providing a clearer picture of the neuroadaptations that occur during smoking cessation therapy.

These investigations move beyond simple quantification and use Varenicline-d4 to unravel the complex and long-term biological consequences of sustained nicotinic receptor modulation.

Q & A

Q. How should researchers address limitations in detecting low-abundance Varenicline-d4 metabolites in complex biological matrices?

- Methodological Answer : Optimize sample preparation via solid-phase extraction (SPE) with deuterated internal standards. Enhance MS sensitivity using ion mobility spectrometry (IMS) or high-resolution mass spectrometry (HRMS). Validate limit of quantification (LOQ) using spiked matrix samples and report recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.